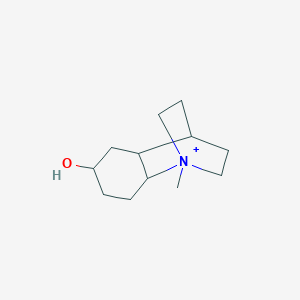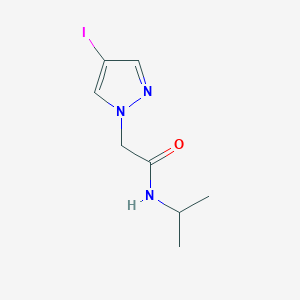
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium is a complex organic compound with a unique structure that includes a quinolinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium typically involves multiple steps. One common method includes the reaction of aniline derivatives with malonic acid equivalents under specific conditions . Another approach involves the reaction of anthranilic acid derivatives . These methods often require the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient methodologies. These methods are designed to produce high yields of the compound while maintaining purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents under controlled temperatures .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticancer properties . In medicine, it is explored for its potential use in drug development due to its unique structure and reactivity . Additionally, it has applications in the industrial sector, particularly in the synthesis of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium involves its interaction with specific molecular targets. These interactions often involve the inhibition or activation of certain enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 6-Hydroxy-1-methyldecahydro-1,4-ethanoquinolinium include 6-hydroxyquinoline derivatives and 4-hydroxy-2-quinolones . These compounds share structural similarities and exhibit comparable reactivity.
Uniqueness: What sets this compound apart is its unique quinolinium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical intermediates .
Propiedades
Fórmula molecular |
C12H22NO+ |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
1-methyl-1-azoniatricyclo[6.2.2.02,7]dodecan-5-ol |
InChI |
InChI=1S/C12H22NO/c1-13-6-4-9(5-7-13)11-8-10(14)2-3-12(11)13/h9-12,14H,2-8H2,1H3/q+1 |
Clave InChI |
IHNCXGJYZVYTBQ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]12CCC(CC1)C3C2CCC(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)

![ethyl (3,5-dimethyl-4-{[(2-methylquinolin-4-yl)carbonyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B14945811.png)

![2,4-dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14945823.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)
![2-[(2-bromophenyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B14945825.png)

![3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one](/img/structure/B14945828.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14945832.png)
![[1,3,5]Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-(4-phenyl-[1,2,3]triazol-1-yl)-](/img/structure/B14945837.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-fluoro-2-methylphenyl]propan-1-one](/img/structure/B14945852.png)
![2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B14945854.png)
![2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B14945859.png)
